4/'-O-methylstephavanine 4/'-O-methylstephavanine
Brand Name: Vulcanchem
CAS No.: 152013-83-7
VCID: VC0119983
InChI: InChI=1S/C27H29NO9/c1-31-17-5-4-14(8-18(17)32-2)24(30)36-22-11-25-6-7-28-26(25)12-21(37-27(26,33-3)23(22)29)15-9-19-20(10-16(15)25)35-13-34-19/h4-5,8-10,21-23,28-29H,6-7,11-13H2,1-3H3/t21-,22+,23+,25?,26?,27?/m1/s1
SMILES: COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC
Molecular Formula: C27H29NO9
Molecular Weight: 511.5 g/mol

4/'-O-methylstephavanine

CAS No.: 152013-83-7

Main Products

VCID: VC0119983

Molecular Formula: C27H29NO9

Molecular Weight: 511.5 g/mol

4/'-O-methylstephavanine - 152013-83-7

CAS No. 152013-83-7
Product Name 4/'-O-methylstephavanine
Molecular Formula C27H29NO9
Molecular Weight 511.5 g/mol
IUPAC Name [(11R,15S,16S)-15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl] 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C27H29NO9/c1-31-17-5-4-14(8-18(17)32-2)24(30)36-22-11-25-6-7-28-26(25)12-21(37-27(26,33-3)23(22)29)15-9-19-20(10-16(15)25)35-13-34-19/h4-5,8-10,21-23,28-29H,6-7,11-13H2,1-3H3/t21-,22+,23+,25?,26?,27?/m1/s1
Standard InChIKey FQTGWQFUPQBOJP-UHPCZMERSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C(=O)O[C@H]2CC34CCNC35C[C@H](C6=CC7=C(C=C46)OCO7)OC5([C@H]2O)OC)OC
SMILES COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC
Synonyms 4'-O-methyl-stephavanine
4'-O-methylstephavanine
PubChem Compound 197623
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator